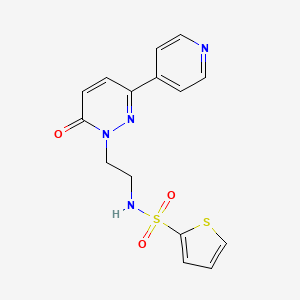

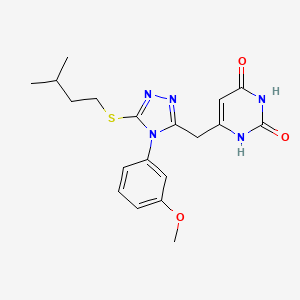

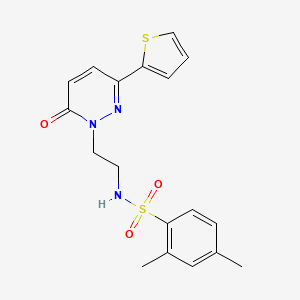

6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.

BenchChem offers high-quality 6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

Synthesis of Novel Compounds

Novel heterocyclic compounds including thiazolopyrimidines have been synthesized, showcasing the versatility of pyrimidine derivatives in creating new chemical structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Formation of Supramolecular Assemblies

Pyrimidine derivatives have been investigated as ligands for co-crystallization, forming complex 2D and 3D networks through hydrogen-bonding intermolecular interactions (Fonari et al., 2004).

Conformational Studies

Pyrimidine cyclonucleosides, a type of pyrimidine derivative, have undergone conformational studies, indicating the utility of these compounds in detailed molecular analysis (Otter et al., 1992).

Applications in Electronics and Materials Science

Electron Transport Layer in Solar Cells

Pyrimidine derivatives have been used in the development of alcohol-soluble n-type conjugated polyelectrolytes, showing potential for application in polymer solar cells (Hu et al., 2015).

Herbicidal Activity

Certain pyrimidine derivatives have shown high herbicidal activity, indicating their potential in agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Pharmacological and Biological Applications

Antiviral Evaluation

Pyrimidine derivatives have been synthesized and tested for antiviral activities against Hepatitis A virus and Herpes simplex virus (El-Etrawy & Abdel-Rahman, 2010).

Antiproliferative Effect

N-alkylated pyrimidine derivatives have shown an antiproliferative effect on tumor cell lines, indicating their potential in cancer research (Gazivoda Kraljević et al., 2014).

Improvement in Glucose Tolerance

Research has demonstrated that certain pyrimidine derivatives can improve glucose tolerance, pointing towards their potential application in diabetes management (Schnur & Morville, 1986).

Antihuman Cytomegalovirus Activity

Certain pyrimidine derivatives have shown significant in vitro activity against human cytomegalovirus (Revankar et al., 1998).

Synthesis and Structural Analysis

Novel Synthetic Routes

Research has explored novel synthesis methods for various pyrimidine derivatives, contributing to the diversity of synthetic chemistry (Mosselhi, 2002).

Antimicrobial Activity of Synthesized Compounds

Novel synthesized pyrimidine derivatives have been tested for antimicrobial activity, expanding their potential use in combating infections (El-Agrody et al., 2001).

Analgesic and Anti-Inflammatory Activities

Certain pyrimidine derivatives have been shown to have promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

Novel Pyrrolopyrimidine Derivatives

The synthesis of new pyrrolopyrimidine derivatives has been reported, adding to the repertoire of pyrimidine chemistry (Adams, Saçmacı, Üngören, & Akçamur, 2005).

Functionalized Pyrimidine Derivatives

This research provides experimental data and calculations on the synthesis of various functionalized pyrimidine derivatives (Sarıpınar et al., 2006).

Antiviral Activity of Nucleoside Analogues

The synthesis and antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a type of acyclic nucleoside phosphonate analogue, have been explored (Hocková et al., 2003).

Silver Oxide in Transetherification

This study demonstrates the novel use of silver oxide in the transetherification of alkoxypyrimidines and related systems, offering new avenues in synthetic chemistry (Brown & Sugimoto, 1970).

Synthesis and Reaction with Electrophiles

This research focuses on the synthesis of specific pyrimidine derivatives and their reactions with various electrophiles, highlighting their reactivity (Mekuskiene & Vainilavicius, 2006).

Propiedades

IUPAC Name |

6-[[4-(3-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-12(2)7-8-28-19-23-22-16(9-13-10-17(25)21-18(26)20-13)24(19)14-5-4-6-15(11-14)27-3/h4-6,10-12H,7-9H2,1-3H3,(H2,20,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMSZLZGZLILGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

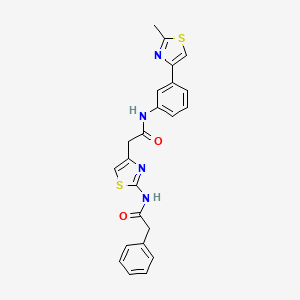

![methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2831966.png)

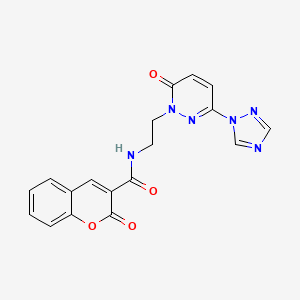

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)

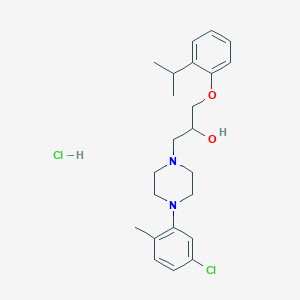

![N-(3,4-dichlorophenyl)-6-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-indazole-1-carboxamide](/img/structure/B2831975.png)

![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2831978.png)